molecular formula C15H14N2O2 B2850657 4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one CAS No. 1892808-13-7

4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one

Numéro de catalogue B2850657
Numéro CAS: 1892808-13-7
Poids moléculaire: 254.289
Clé InChI: ZXZSAMOKZXCADY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound seems to be a derivative of 2-methoxyphenyl compounds . These compounds are often used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for “4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one” were not found, related compounds have been synthesized using various methods. For example, a phosphorous containing primary amine-based curing agent was synthesized using a linker mode approach under reflux condition .


Molecular Structure Analysis

The molecular structure of related compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .


Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, the acetylation of 4-allyl-2-methoxyphenol to 4-allyl-2-methoxyphenyl acetate has been monitored .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Applications De Recherche Scientifique

Antitumor Activity

  • Design and Synthesis for Antitumor Agents : A study on the design, synthesis, and preclinical evaluation of 2-phenylquinolin-4-ones (2-PQs) derivatives, including those related to 4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one, showed significant antitumor activities. Among these, certain analogues exhibited potent inhibitory activity against various cancer cell lines, suggesting their potential as anticancer drug candidates. The study also highlighted the selective inhibition of cancer cell lines and the promising preclinical profile of these compounds for further development as clinical candidates (Li-Chen Chou et al., 2010).

Dopamine Antagonists

  • Synthesis for Neuroleptic Activity : Research on the synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which share structural similarities with 4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one, identified these compounds as dopamine antagonists. Although their potential as antipsychotic agents was explored, the findings did not conclusively demonstrate their effectiveness compared to standard neuroleptic agents, indicating the complexity of targeting dopamine receptors for therapeutic applications (C. R. Ellefson et al., 1980).

Tubulin-Binding Agents

  • Antitumor Lead and Tubulin-Binding : A study highlighted the potential of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, closely related to the chemical structure , as a lead compound for cancer treatment. It exhibited high antiproliferative activity, disrupted tumor vasculature, and induced apoptosis in cancer cells. This compound represents a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs), emphasizing the therapeutic potential of such molecules in targeting cancer (Mu-Tian Cui et al., 2017).

Anti-Tubercular Agents

  • Discovery of Quinoxaline Derivatives : Research into quinoxaline-1,4-di-N-oxide derivatives, which share a quinoxaline core with 4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one, identified novel compounds with significant anti-tubercular activity. These findings underscore the potential of such derivatives in developing new treatments against Mycobacterium tuberculosis, demonstrating the versatility of the quinoxaline scaffold in medicinal chemistry (S. Srinivasarao et al., 2020).

Mécanisme D'action

While the mechanism of action for “4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one” is not available, related compounds have shown to interact with alpha1-adrenergic receptors .

Safety and Hazards

Safety data sheets for related compounds indicate that they can be harmful if swallowed and may cause skin and eye irritation .

Orientations Futures

Future research could focus on exploring the potential of these compounds in various applications. For instance, a new hybrid compound of chalcone-salicylate has been synthesized and its potential against breast cancer has been explored through molecular docking and MD simulation .

Propriétés

IUPAC Name

4-(2-methoxyphenyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-14-9-5-4-8-13(14)17-10-15(18)16-11-6-2-3-7-12(11)17/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZSAMOKZXCADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one

CAS RN

1892808-13-7
Record name 4-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.